molecular formula C12H10O2Se2 B14198531 Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione CAS No. 853934-40-4

Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione

Cat. No.: B14198531
CAS No.: 853934-40-4
M. Wt: 344.1 g/mol
InChI Key: QZJNIWZFVVLYBB-UHFFFAOYSA-N
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Description

Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione: is a unique spirocyclic compound characterized by its distinctive structure, where two rings share a single selenium atom. This compound belongs to the broader class of spiro compounds, which are known for their rigidity and three-dimensional structure, making them valuable in various fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds, including Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione, typically involves cyclization reactions. One common method is the reaction of isatins or oxindoles with nitroalkenes or chalcones in the presence of catalysts like proline or thioproline . These reactions often require specific conditions such as controlled temperatures and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of spirocyclic compounds often involves scalable synthetic routes that can be optimized for large-scale manufacturing. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides .

Scientific Research Applications

Chemistry

In chemistry, Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione is used as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It has been studied for its antioxidant properties and potential therapeutic applications in treating diseases related to oxidative stress .

Industry

In the industrial sector, Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione involves its interaction with molecular targets through its selenium atom. This interaction can lead to the modulation of redox reactions and the inhibition of oxidative stress pathways. The compound’s three-dimensional structure allows it to fit into specific binding sites on target molecules, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopropane-1,1’-indoles]
  • Spiro[azetidin-2-one]
  • Spiro[indole-pyrrolidines]

Uniqueness

What sets Spiro[1,3-benzodiselenole-2,1’-cyclohexane]-2’,6’-dione apart from other spiro compounds is its incorporation of selenium, which imparts unique redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

853934-40-4

Molecular Formula

C12H10O2Se2

Molecular Weight

344.1 g/mol

IUPAC Name

spiro[1,3-benzodiselenole-2,2'-cyclohexane]-1',3'-dione

InChI

InChI=1S/C12H10O2Se2/c13-10-6-3-7-11(14)12(10)15-8-4-1-2-5-9(8)16-12/h1-2,4-5H,3,6-7H2

InChI Key

QZJNIWZFVVLYBB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(C(=O)C1)[Se]C3=CC=CC=C3[Se]2

Origin of Product

United States

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